Verinurad

Description

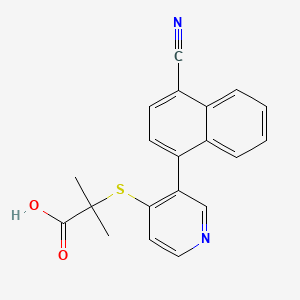

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBOLPLTQDKXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352792-74-5 | |

| Record name | Verinurad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VERINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verinurad's Mechanism of Action on URAT1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. By competitively inhibiting URAT1, this compound effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels. This mechanism of action positions this compound as a therapeutic agent for hyperuricemia and gout. This technical guide provides an in-depth overview of this compound's interaction with URAT1, including its binding affinity, the molecular basis of its high potency and selectivity, detailed experimental protocols for its characterization, and its pharmacodynamic effects observed in clinical studies.

Quantitative Data: this compound's Interaction with URAT1 and Other Transporters

This compound demonstrates high-affinity binding to URAT1 and significant selectivity over other related organic anion transporters (OATs). The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

| Parameter | Value | Transporter | Species | Notes |

| IC50 | 25 nM[1][2] | URAT1 | Human | In vitro transport activity assay. |

| 150 nM[3][4] | URAT1 (humanized rat) | Human/Rat Chimera | Cryo-electron microscopy construct. | |

| 5.9 µM[1] | OAT4 | Human | Demonstrates selectivity over OAT4. | |

| 4.6 µM[1] | OAT1 | Human | Demonstrates selectivity over OAT1. | |

| Ki | 6.9 nM[1] | URAT1 | Human | Determined by competitive binding assay. |

| EC50 | 22 nM[1] | URAT1 | Human | In vivo, based on fractional excretion of uric acid (FEUA) in healthy volunteers. |

Clinical Pharmacodynamics: Serum Uric Acid Reduction

Clinical trials have demonstrated a dose-dependent reduction in serum uric acid levels with this compound administration.

| Study | This compound Dose | Mean Percentage Change in sUA from Baseline |

| Phase II (Study 1)[5] | 5 mg | -17.5% |

| 10 mg | -29.1% | |

| 12.5 mg | -34.4% | |

| Phase II (Study 2)[5] | 2.5 mg - 15 mg | -31.7% to -55.8% |

| Phase I (Single 40 mg dose)[1] | 40 mg | Up to 60% reduction |

Mechanism of Action: Competitive Inhibition of URAT1

This compound functions as a competitive inhibitor of URAT1.[1][2] This means that this compound and uric acid bind to the same site on the transporter. By occupying this binding site, this compound sterically hinders the interaction of uric acid with the transporter, thereby preventing its reabsorption from the renal tubules back into the bloodstream.[1]

Recent cryo-electron microscopy studies have revealed that this compound binds within the central cavity of URAT1, locking the transporter in an inward-facing conformation.[3] This conformational trapping further contributes to the inhibition of the urate transport cycle.

The high affinity and specificity of this compound for human URAT1 are attributed to its interactions with specific amino acid residues within the transporter's binding pocket. Key residues identified as crucial for high-affinity binding include Cys-32, Ser-35, Phe-365, and Ile-481.[1] The requirement for Cys-32 is noted as a unique feature for this compound compared to other uricosuric agents.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing URAT1 inhibition.

References

- 1. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

Verinurad as a selective uric acid reabsorption inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[3][4] By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[3] This mechanism of action makes this compound a promising therapeutic agent for the management of hyperuricemia, the underlying cause of gout.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development.

Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a consequence of chronic hyperuricemia (elevated sUA levels).[1] Hyperuricemia can result from either overproduction or underexcretion of uric acid. The majority of individuals with hyperuricemia are underexcreters. Urate-lowering therapy is the cornerstone of gout management.[5]

This compound is a non-purine, selective uric acid reabsorption inhibitor (SURI) that specifically targets URAT1.[3][4] Structurally, it is 2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid with the chemical formula C₂₀H₁₆N₂O₂S.[6] Its selective action on URAT1 offers the potential for effective sUA lowering.[1] This document details the scientific and clinical foundation of this compound for professionals in drug development and research.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting URAT1, a transporter protein located on the apical membrane of renal proximal tubular cells.[4] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate.[3] By binding to URAT1, this compound blocks this reabsorption process, leading to increased renal excretion of uric acid and a subsequent reduction in sUA concentrations.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Transporter | IC₅₀ (nM) | Reference |

| Human URAT1 | 25 | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)

| Dose | Cₘₐₓ (ng/mL) | AUC₀₋∞ (ng·h/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Reference |

| 2 mg | 16.3 | 114 | 0.75 | 10.1 | [7] |

| 5 mg | 40.5 | 321 | 0.75 | 12.3 | [7] |

| 10 mg (Japanese) | 38.2 | 271 | 1.25 | 8-12 | [8] |

| 10 mg (non-Asian) | 27.7 | 220 | 1.25 | 8-12 | [8] |

| 20 mg | 179 | 1320 | 0.5 | 15.1 | [7] |

| 40 mg | 322 | 2600 | 0.5 | 15.2 | [7] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Doses)

| Dose | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Accumulation Ratio (AUC) | Reference |

| 10 mg (Japanese) | 38.2 | 271 | 1.34 | [9] |

| 10 mg (non-Asian) | 27.7 | 220 | 1.24 | [9] |

| 12 mg (Chinese) | 42.0 | 264 | N/A | [10][11] |

| 24 mg (Asian) | 73.6 | 478 | N/A | [10][11] |

Table 4: Clinical Efficacy of this compound Monotherapy in Patients with Gout or Hyperuricemia

| Study | Dose | Mean % Change in sUA from Baseline | Reference |

| Phase II (US) | 5 mg | -17.5 | [12][13][14] |

| 10 mg | -29.1 | [12][13][14] | |

| 12.5 mg | -34.4 | [12][13][14] | |

| Phase II (Japan) | 2.5 mg | -31.7 | [12][13] |

| 5 mg | -51.7 | [12][13] | |

| 15 mg | -55.8 | [12][13] |

Table 5: Clinical Efficacy of this compound in Combination Therapy

| Combination | Mean % Change in sUA from Baseline | Reference |

| This compound 10 mg + Allopurinol 300 mg | -67 | [15][16] |

| This compound 20 mg + Allopurinol 300 mg | -74 | [15][16] |

| This compound 10 mg + Febuxostat 40 mg | -76 | [17][18] |

| This compound 2.5 mg + Febuxostat 80 mg | -67 | [18] |

Experimental Protocols

In Vitro URAT1 Inhibition Assay

This protocol describes a representative method for determining the in vitro potency of compounds like this compound on the human URAT1 transporter expressed in a mammalian cell line.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293).[19]

-

HEK293 cells (wild-type, as a negative control).[19]

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

24-well cell culture plates.[19]

-

Krebs-Ringer buffer (pH 8.0).[19]

-

Uric acid stock solution.[19]

-

This compound stock solution (in DMSO).

-

Cell lysis buffer.

-

Fluorometric uric acid assay kit.

-

Microplate reader.

Procedure:

-

Cell Culture: Maintain hURAT1-HEK293 and wild-type HEK293 cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2.5 x 10⁵ cells per well and allow them to adhere and grow to about 80% confluency.[19]

-

Compound Preparation: Prepare serial dilutions of this compound in Krebs-Ringer buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).

-

Pre-incubation: Remove the culture medium from the wells and wash the cells with Krebs-Ringer buffer. Add the this compound dilutions to the hURAT1-HEK293 cells and incubate for 30 minutes at 37°C.[19]

-

Uric Acid Uptake: Add uric acid solution to all wells (including controls) to a final concentration of 750 µM and incubate for 30 minutes at 37°C.[19]

-

Washing: Terminate the uptake by rapidly aspirating the uric acid solution and washing the cells three times with ice-cold PBS.[19]

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular uric acid concentration using a fluorometric assay kit according to the manufacturer's instructions.[19]

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well. The amount of uric acid uptake in wild-type HEK293 cells is considered background and is subtracted from the values obtained from hURAT1-HEK293 cells.[19] The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[19]

In Vivo Hyperuricemia Animal Model

This protocol outlines a common method for inducing hyperuricemia in rats to evaluate the efficacy of urate-lowering agents like this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

Potassium oxonate (uricase inhibitor).[20]

-

Hypoxanthine (purine precursor).[21]

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).

-

This compound.

-

Blood collection supplies.

-

Centrifuge.

-

Serum uric acid, creatinine, and urea nitrogen assay kits.

Procedure:

-

Acclimatization: House the rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

-

Induction of Hyperuricemia:

-

Prepare a suspension of potassium oxonate in a suitable vehicle.

-

Prepare a suspension of hypoxanthine in a suitable vehicle.

-

Administer hypoxanthine (e.g., 500 mg/kg) via oral gavage (ig).

-

Simultaneously or shortly after, administer potassium oxonate (e.g., 100 mg/kg) via subcutaneous (sc) or intraperitoneal (ip) injection.

-

-

Dosing:

-

Divide the animals into groups: normal control, hyperuricemic model (vehicle), positive control (e.g., allopurinol), and this compound treatment groups (various doses).

-

Administer the respective treatments orally once daily for the duration of the study.

-

-

Sample Collection:

-

Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., before the study, and at various time points after induction and treatment).

-

Separate the serum by centrifugation.

-

-

Biochemical Analysis:

-

Measure the serum concentrations of uric acid, creatinine, and urea nitrogen using commercially available assay kits.

-

-

Data Analysis:

-

Compare the serum uric acid levels between the different treatment groups and the hyperuricemic model group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Clinical Development

This compound has been evaluated in several Phase I and Phase II clinical trials, both as a monotherapy and in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat.[12][16][22]

Phase I Studies

Phase I trials in healthy volunteers have demonstrated that this compound is rapidly absorbed and exhibits dose-proportional pharmacokinetics.[3][10] These studies established the initial safety, tolerability, and pharmacokinetic profile of the drug.[3][10]

Phase II Studies

Phase II studies have been conducted in patients with gout and/or asymptomatic hyperuricemia.[12][13] These trials were typically randomized, double-blind, and placebo-controlled, with a dose-escalation design.[12] The primary endpoint was generally the percentage change from baseline in sUA.[12][13]

Combination Therapy

Studies combining this compound with XOIs have shown significantly greater sUA lowering than either agent alone.[16][18][23] The rationale for this combination is the complementary mechanisms of action: XOIs reduce the production of uric acid, while this compound enhances its excretion.[4] This dual approach can be particularly beneficial for patients who do not achieve target sUA levels with XOI monotherapy.[15]

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[10][24] The most common treatment-emergent adverse events are typically mild to moderate in severity.[10] When used as a monotherapy, an increase in renal-related adverse events has been observed, which is a known effect of uricosuric agents due to increased uric acid concentration in the renal tubules.[12][14] The combination with an XOI, which reduces the production of uric acid, may mitigate this risk.[5] No drug-drug interactions of clinical significance have been observed with allopurinol or febuxostat.[15][17][23]

Conclusion

This compound is a potent and selective URAT1 inhibitor that has demonstrated significant sUA-lowering efficacy in both preclinical and clinical studies. Its mechanism of action directly addresses the underexcretion of uric acid, a primary cause of hyperuricemia. While further investigation is ongoing, particularly in combination with XOIs, this compound represents a promising therapeutic option for the management of hyperuricemia and gout. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the key data and methodologies that underpin its development.

References

- 1. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A semi-mechanistic exposure–response model to assess the effects of this compound, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and tolerability of available urate-lowering drugs: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C20H16N2O2S | CID 54767229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, pharmacodynamics, and safety of this compound with and without allopurinol in healthy Asian, Chinese, and non‐Asian participants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Safety and efficacy of this compound, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Pharmacodynamic and pharmacokinetic effects and safety of this compound in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rmdopen.bmj.com [rmdopen.bmj.com]

- 17. rmdopen.bmj.com [rmdopen.bmj.com]

- 18. Pharmacokinetics, Pharmacodynamics, and Tolerability of Concomitant Administration of this compound and Febuxostat in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. researchgate.net [researchgate.net]

- 22. A Study of this compound and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]

- 23. This compound combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]

A Technical Guide to the Preclinical Investigation of Verinurad for Hyperuricemia and Gout

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[1] The majority of hyperuricemia cases stem from the underexcretion of urate by the kidneys.[1] A key protein in this process is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, which is responsible for the reabsorption of uric acid from the renal proximal tubule back into the bloodstream.[2][3] Consequently, inhibiting URAT1 is a primary therapeutic strategy for increasing uric acid excretion and lowering sUA levels.[4]

Verinurad (also known as RDEA3170) is a novel, potent, and selective URAT1 inhibitor developed for the treatment of gout and hyperuricemia.[5][6][7] Unlike earlier uricosuric agents such as probenecid, which exhibit broad activity against multiple organic anion transporters (OATs), this compound was designed for high specificity towards URAT1, aiming to provide a more targeted therapeutic effect.[4][8] This technical guide details the preclinical data and methodologies used to characterize this compound's mechanism of action, potency, and efficacy in non-clinical models.

Mechanism of Action: Selective Inhibition of URAT1

This compound exerts its therapeutic effect by directly inhibiting the function of the URAT1 transporter located on the apical membrane of renal proximal tubular cells.[2][9] In the complex process of uric acid homeostasis, uric acid is filtered from the blood and enters the renal tubule. URAT1 then mediates the reabsorption of a significant portion of this filtered uric acid back into the tubular cells, in exchange for organic anions.[2] By blocking this reabsorption pathway, this compound increases the fractional excretion of uric acid (FEUA), leading to a reduction in overall serum urate concentrations.[6][10]

Preclinical studies have established that this compound binds competitively to a site within the URAT1 transporter's substrate channel.[5][8] This binding sterically hinders the transit of uric acid, effectively preventing its reabsorption.[5][6]

Preclinical Pharmacological Data

The potency and selectivity of this compound have been quantified through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against human URAT1 and related organic anion transporters, OAT1 and OAT4, which share some structural homology. The results demonstrate that this compound is a highly potent inhibitor of URAT1 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[2][5] Its potency against OAT1 and OAT4 is significantly lower (by approximately 200-fold), highlighting its high degree of selectivity for URAT1.[6]

| Transporter | Species | IC50 Value | Reference |

| URAT1 | Human | 25 nM | [2][5][8] |

| OAT1 | Human | 4.6 µM (4600 nM) | [6] |

| OAT4 | Human | 5.9 µM (5900 nM) | [6] |

Binding and Interaction Studies

To elucidate the molecular interactions between this compound and URAT1, binding assays were conducted. These studies revealed that this compound, along with other uricosuric agents like benzbromarone and probenecid, competitively bind to the same site on the URAT1 transporter.[5][8] However, the specific residues required for high-affinity binding differ between inhibitors. For this compound, high-affinity inhibition is uniquely dependent on the presence of Cys-32, in addition to other key residues such as Ser-35, Phe-365, and Ile-481, which are located within the transporter's substrate channel.[5][6][8]

References

- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Study of this compound and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]

- 4. explorationpub.com [explorationpub.com]

- 5. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]

Unveiling the Preclinical Power: A Technical Guide to the Pharmacodynamics of Verinurad in Animal Research

For Immediate Release

San Diego, CA – Verinurad (formerly RDEA3170), a potent and selective inhibitor of the uric acid transporter 1 (URAT1), has demonstrated significant promise in preclinical animal models for the treatment of hyperuricemia, the primary cause of gout. This technical guide provides an in-depth overview of the pharmacodynamic properties of this compound in animal research, offering valuable insights for researchers, scientists, and drug development professionals. The following data, compiled from available scientific literature, highlights the mechanism of action, efficacy, and experimental protocols underpinning our understanding of this compound's effects in non-human subjects.

Core Mechanism of Action: Potent and Selective URAT1 Inhibition

This compound exerts its urate-lowering effect by specifically targeting URAT1, a key protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting this transporter, this compound promotes the excretion of uric acid from the body, thereby reducing its concentration in the blood.

In vitro studies utilizing human embryonic kidney (HEK-293T) cells transfected with human or rat URAT1 have been instrumental in quantifying this compound's inhibitory activity. These experiments have established this compound as a highly potent inhibitor of both human and, to a lesser extent, rat URAT1.

Table 1: In Vitro Inhibitory Activity of this compound against URAT1

| Species | IC50 (nM) |

| Human | 25 |

| Rat | 1100 |

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

In Vivo Efficacy: Uric Acid Reduction in Non-Human Primates

Preclinical studies in tufted capuchin monkeys, a relevant model for human uric acid metabolism, have demonstrated the in vivo efficacy of this compound. Administration of this compound in these animals resulted in a dose-dependent increase in the urinary excretion of uric acid. This finding provides crucial in vivo evidence of this compound's mechanism of action and its potential as a uricosuric agent. While the precise quantitative dose-response relationship in this model is not publicly available, the qualitative data strongly supports its urate-lowering capabilities.

Experimental Protocols: A Closer Look at the Methodology

To ensure scientific rigor and reproducibility, the following section details the experimental protocols employed in the key animal and in vitro studies cited in this guide.

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human and rat URAT1.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK-293T) cells are cultured in appropriate media. The cells are then transiently transfected with expression plasmids containing the cDNA for either human URAT1 or rat URAT1.

-

Uptake Assay:

-

Transfected cells are seeded into multi-well plates.

-

The cells are washed and pre-incubated in a buffer solution.

-

A reaction mixture containing radiolabeled [¹⁴C]uric acid and varying concentrations of this compound is added to the cells.

-

The uptake of [¹⁴C]uric acid is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped by washing the cells with ice-cold buffer.

-

-

Quantification and Data Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate statistical software.

-

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the mechanism of action and experimental workflows.

The Discovery and Development of Verinurad (RDEA3170): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verinurad (RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys. Developed initially by Ardea Biosciences and later acquired by AstraZeneca, this compound emerged from research aimed at creating a more potent successor to Lesinurad for the treatment of hyperuricemia and gout. Its mechanism of action involves blocking URAT1, thereby increasing the urinary excretion of uric acid and lowering serum uric acid (sUA) levels. Preclinical studies demonstrated its high affinity and selectivity for URAT1. Clinical development, encompassing Phase I and II trials, investigated its pharmacokinetics, pharmacodynamics, safety, and efficacy, both as a monotherapy and in combination with xanthine oxidase inhibitors like allopurinol and febuxostat. Despite showing promising dose-dependent reductions in sUA, the development of this compound for gout appears to have been discontinued. However, its potential is being explored for other indications such as chronic kidney disease and heart failure with preserved ejection fraction. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Discovery and Preclinical Development

This compound was developed as a next-generation URAT1 inhibitor following Lesinurad, with the goal of achieving higher potency and selectivity.[1]

Mechanism of Action

This compound is a highly potent and specific inhibitor of URAT1.[2][3] By binding to URAT1, it competitively inhibits the reabsorption of uric acid in the proximal tubules of the kidneys, leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in serum uric acid levels.[3][4] Unlike other uricosuric agents, the high-affinity inhibition by this compound uniquely requires the presence of the Cys-32 residue on the URAT1 transporter.[2][5]

In Vitro Potency and Selectivity

In vitro studies established the high potency and selectivity of this compound for human URAT1.

| Target | IC50 | Reference |

| Human URAT1 | 25 nM | [2][3][5] |

| Human OAT4 | 5.9 µM | [3] |

| Human OAT1 | 4.6 µM | [3] |

Table 1: In Vitro Inhibitory Activity of this compound.

Preclinical Structure-Activity Relationship (SAR)

The development of this compound involved modifications to the molecular structure of lesinurad, specifically replacing the cyclopropyl group with a cyano group and the acetic acid group with a methylpropanoic acid group. These changes resulted in an approximately 140-fold higher affinity for human URAT1 and a longer half-life compared to lesinurad.[5] Further research into this compound analogs has been conducted to explore dual inhibition of URAT1 and GLUT9, aiming for improved pharmacodynamic and pharmacokinetic profiles.[6][7] For instance, the analog KPH2f demonstrated comparable URAT1 inhibitory activity to this compound (IC50 of 0.24 µM vs 0.17 µM for this compound in that study) and also inhibited GLUT9, while showing improved oral bioavailability in a mouse model (30.13% for KPH2f vs 21.47% for this compound).[6][7]

Clinical Development

The clinical development of this compound has been investigated in Phase I and Phase II studies, both as a monotherapy and in combination with other gout medications.

Phase I Clinical Trials

Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound.

Key Findings from Phase I Studies:

-

Safety and Tolerability: Single and multiple doses of this compound were generally well tolerated.[8][9]

-

Pharmacokinetics: this compound was rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 0.5 to 2.0 hours.[9][10] It exhibited a terminal half-life of around 15 hours.[10][11] Exposure (Cmax and AUC) was generally dose-proportional.[8][12] A moderate-fat meal was found to slightly delay absorption and decrease overall exposure.[8]

-

Pharmacodynamics: this compound demonstrated dose-dependent reductions in serum uric acid (sUA) levels.[8]

| Parameter | Value | Condition | Reference |

| Tmax | 0.5 - 2.0 hours | Single dose, fasted | [9][10] |

| Terminal Half-life | ~15 hours | Single 10 mg oral dose | [10][11] |

| Effect of Food (Moderate Fat) | AUC decreased by 23%, Cmax decreased by 37-53% | Single dose | [8] |

Table 2: Summary of Pharmacokinetic Parameters of this compound from Phase I Studies.

Phase II Clinical Trials

Phase II trials evaluated the efficacy and safety of this compound in patients with gout and hyperuricemia, often in combination with xanthine oxidase inhibitors.

Phase IIa Study (NCT02498652): this compound in Combination with Allopurinol

This open-label study assessed the pharmacodynamics, pharmacokinetics, and safety of this compound (2.5-20 mg) co-administered with allopurinol (300 mg) in adults with gout.[10][13][14][15]

| Treatment Group | Maximum % Decrease in sUA from Baseline (Emax) | Reference |

| Allopurinol 300 mg qd | 39.7% - 40% | [10][15] |

| Allopurinol 600 mg qd | 53.8% - 54% | [10][15] |

| Allopurinol 300 mg bid | 54% - 54.4% | [10][15] |

| This compound 2.5 mg + Allopurinol 300 mg | 46.9% - 47% | [10][15] |

| This compound 5 mg + Allopurinol 300 mg | 58.9% - 59% | [10][15] |

| This compound 7.5 mg + Allopurinol 300 mg | 59.9% - 60% | [10][15] |

| This compound 10 mg + Allopurinol 300 mg | 67% - 67.1% | [10][15] |

| This compound 15 mg + Allopurinol 300 mg | 68% - 68.4% | [10][15] |

| This compound 20 mg + Allopurinol 300 mg | 74% - 74.3% | [10][15] |

Table 3: Efficacy of this compound in Combination with Allopurinol in a Phase IIa Study.

Phase IIa Study (NCT02317861): this compound in Combination with Febuxostat

This open-label study in Japanese subjects with gout or asymptomatic hyperuricemia evaluated this compound (2.5-10 mg) in combination with febuxostat (10, 20, 40 mg).[16] The combination therapy resulted in a dose-dependent decrease in sUA, which was significantly greater than with febuxostat alone (P < 0.001).[16]

Other Phase II Studies

This compound has also been investigated in patients with chronic kidney disease (CKD) and heart failure with preserved ejection fraction (HFpEF).[12][17] A Phase 2a trial (NCT03118739) showed that the combination of this compound and febuxostat lowered sUA and was well-tolerated in patients with type 2 diabetes, albuminuria, and hyperuricemia.[12][18]

Experimental Protocols

In Vitro URAT1 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting URAT1-mediated uric acid transport.

Methodology:

-

Cell Culture and Transfection: HEK-293T cells were cultured and transfected with a plasmid expressing human URAT1.[4]

-

Uptake Assay: Transfected cells were incubated with radiolabeled [14C]uric acid in the presence of varying concentrations of this compound.

-

Measurement: Intracellular radioactivity was measured to determine the extent of uric acid uptake.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using software such as GraphPad Prism.[4]

Phase I Single and Multiple Ascending Dose Study Protocol

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound in healthy male subjects.[8]

Study Design: Randomized, double-blind, placebo-controlled study.[8]

Methodology:

-

Subject Enrollment: Healthy adult male subjects were enrolled.[8]

-

Dosing: Subjects received single ascending doses or multiple once-daily doses of this compound or placebo.[8]

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine plasma concentrations of this compound.[8]

-

Pharmacodynamic Assessment: Serum and urine samples were collected to measure uric acid levels and calculate the fractional excretion of uric acid.[8]

-

Safety Monitoring: Adverse events, laboratory parameters, vital signs, and ECGs were monitored throughout the study.[8]

Phase IIa Combination Therapy Study Protocol (e.g., with Allopurinol)

Objective: To assess the pharmacodynamic effects and safety of this compound in combination with allopurinol in adult subjects with gout.[14]

Study Design: Randomized, open-label, parallel-group study.[14]

Methodology:

-

Patient Population: Adult patients with a diagnosis of gout and a screening serum urate level ≥ 8 mg/dL.[14]

-

Treatment Arms: Patients were randomized to receive this compound at various doses in combination with a stable dose of allopurinol, or allopurinol alone.[10]

-

Efficacy Endpoints: The primary endpoint was the maximum percent change in sUA from baseline (Emax).[10] Secondary endpoints included changes in 24-hour urinary uric acid excretion.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound, allopurinol, and its active metabolite oxypurinol were measured.[10]

-

Safety Assessments: Monitoring of adverse events, renal function, and other laboratory parameters.[10]

Visualizations

Caption: Mechanism of action of this compound on the URAT1 transporter.

Caption: Typical workflow for a Phase I clinical trial of this compound.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel this compound analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacodynamic and pharmacokinetic effects and safety of this compound in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism and Disposition of this compound, a Uric Acid Reabsorption Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, pharmacodynamics, and safety of this compound with and without allopurinol in healthy Asian, Chinese, and non‐Asian participants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AB0880 Pharmacodynamic effects and safety of this compound (RDEA3170) in combination with allopurinol versus allopurinol alone in adults with gout: a phase 2a, open-label study | Annals of the Rheumatic Diseases [ard.bmj.com]

- 14. Phase 2a RDEA3170 and Allopurinol Combination Study in Gout Subjects [astrazenecaclinicaltrials.com]

- 15. Pharmacodynamic Effects and Safety of this compound in Combination with Allopurinol Versus Allopurinol Alone in Adults with Gout: A Phase 2a, Open-Label Study - ACR Meeting Abstracts [acrabstracts.org]

- 16. This compound combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Study of this compound and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]

- 18. Intensive Uric Acid Lowering with this compound and Febuxostat in Patients with Albuminuria [astrazenecaclinicaltrials.com]

In Vitro Characterization of Verinurad's Potency and Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Verinurad (also known as RDEA3170), a selective inhibitor of the uric acid transporter 1 (URAT1). The following sections detail the potency and efficacy of this compound, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental workflows.

Quantitative Assessment of this compound's Potency

This compound has demonstrated high potency and selectivity for the human URAT1 transporter in various in vitro assays. The following table summarizes the key quantitative data on its inhibitory activity against URAT1 and other relevant transporters, as well as its effect on major cytochrome P450 enzymes.

| Target | Assay Type | Species | IC50 | Reference |

| URAT1 | Uric Acid Transport Inhibition | Human | 25 nM | [1][2][3][4][5] |

| URAT1 | Uric Acid Transport Inhibition | Rat | - | |

| OAT1 | Transport Inhibition | Human | 4.6 µM | [2] |

| OAT4 | Transport Inhibition | Human | 5.9 µM | [2] |

| CYP2C8 | Enzyme Inhibition | Human | ≥14.5 µM | [6][7] |

| CYP2C9 | Enzyme Inhibition | Human | ≥14.5 µM | [6][7] |

| CYP3A4/5 | Enzyme Inhibition | Human | ≥14.5 µM | [6][7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: URAT1 Inhibition

This compound exerts its therapeutic effect by competitively inhibiting URAT1, a key transporter responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[1][3] By blocking this transporter, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[8][9]

The high affinity of this compound for URAT1 is attributed to its interaction with specific amino acid residues within the transporter's substrate channel, including Cys-32, Ser-35, Phe-365, and Ile-481.[1][2][3][4] Notably, the interaction with Cys-32 appears to be unique to this compound compared to other uricosuric agents.[1][2][3][4]

Experimental Protocols

The in vitro characterization of this compound's potency and efficacy relies on a series of well-defined experimental protocols. The following sections detail the methodologies for the key assays.

URAT1, OAT1, and OAT4 Inhibition Assays

These assays are designed to measure the ability of this compound to inhibit the transport of specific substrates by URAT1, OAT1, and OAT4.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK)-293T cells are cultured in appropriate media.

-

Cells are transiently transfected with plasmids encoding for human or rat URAT1, human OAT1, or human OAT4.

Transport Activity Assay:

-

Preparation: Transfected cells are seeded in multi-well plates.

-

Pre-incubation: Cells are washed and pre-incubated with an assay buffer (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, and 5.6 mM glucose) containing serially diluted concentrations of this compound or other inhibitors for 5 minutes.[2]

-

Substrate Addition: A radiolabeled substrate is added to initiate the transport reaction.

-

Termination: The transport reaction is stopped by washing the cells with ice-cold buffer.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is determined by scintillation counting.

-

Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

Radiolabeled this compound Binding Assay

This assay directly measures the binding of this compound to the URAT1 transporter and can be used to determine the nature of inhibition by other compounds.

Membrane Preparation:

-

Membranes are prepared from HEK-293T cells overexpressing human URAT1.

Binding Assay:

-

Incubation: A fixed concentration of 3H-verinurad (e.g., 10 nM) is incubated with the URAT1-containing membranes in the presence of varying concentrations of unlabeled this compound or other URAT1 inhibitors (e.g., benzbromarone, sulfinpyrazone, probenecid).[1]

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the specific binding and to characterize the competitive nature of the inhibitors.

Studies using this assay have shown that other URAT1 inhibitors, such as benzbromarone, sulfinpyrazone, and probenecid, competitively inhibit the binding of radiolabeled this compound to URAT1.[1][3] This suggests that these inhibitors share a common binding site on the transporter.[1][3]

Selectivity Profile

This compound exhibits a high degree of selectivity for URAT1 over other related organic anion transporters. As indicated in the data table, the IC50 value for URAT1 is approximately 200-fold lower than those for OAT1 and OAT4, demonstrating its specificity.[2] This selectivity is a crucial attribute, as off-target inhibition of other transporters could lead to undesirable side effects.

Drug-Drug Interaction Potential

In vitro assessments of this compound's potential for drug-drug interactions (DDIs) have been conducted. Studies on major cytochrome P450 enzymes (CYP2C8, CYP2C9, and CYP3A4/5) showed IC50 values of ≥14.5 µM.[6][7] At anticipated therapeutic concentrations, the ratio of maximum unbound plasma concentration to IC50 is less than 0.02, suggesting a low risk of clinically relevant DDIs mediated by these enzymes.[6][7] Furthermore, this compound was not found to be an inducer of CYP1A2, CYP2B6, or CYP3A4/5.[6][7] this compound has been identified as a substrate of the hepatic uptake transporter OATP1B3, but the overall risk of clinically significant DDIs is considered low.[6][7]

Conclusion

The in vitro characterization of this compound robustly demonstrates its high potency and selectivity as an inhibitor of the URAT1 transporter. The detailed experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this and other selective uricosuric agents. The favorable in vitro profile of this compound, particularly its high affinity for URAT1 and low potential for off-target effects and drug-drug interactions, underscores its promise as a therapeutic agent for the management of hyperuricemia and gout.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Assessment of the Drug-Drug Interaction Potential of this compound and Its Metabolites as Substrates and Inhibitors of Metabolizing Enzymes and Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro URAT1 Inhibition Assay Using Verinurad

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[1][2] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of the uric acid filtered by the glomeruli.[1][2] Consequently, inhibition of URAT1 is a primary therapeutic strategy for the management of hyperuricemia and gout.[1][2] Verinurad (also known as RDEA3170) is a potent and selective inhibitor of URAT1, making it a valuable tool for studying urate transport and a promising candidate for gout therapy.[3][4][5]

These application notes provide a detailed protocol for conducting an in vitro URAT1 inhibition assay using this compound. The protocol is designed for researchers in academic and industrial settings who are involved in drug discovery and development for gout and other hyperuricemia-related conditions.

Principle of the Assay

This assay measures the ability of a test compound, in this case, this compound, to inhibit the uptake of a labeled substrate (e.g., [¹⁴C]-uric acid) into cells that are engineered to overexpress the human URAT1 transporter. The reduction in substrate uptake in the presence of the inhibitor is proportional to its inhibitory activity. The half-maximal inhibitory concentration (IC₅₀) can then be determined by measuring the substrate uptake over a range of inhibitor concentrations.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from an in vitro URAT1 inhibition assay with this compound.

| Parameter | This compound | Benzbromarone (Control) | Probenecid (Control) |

| URAT1 IC₅₀ | 25 nM[3] | ~0.3 µM | ~50 µM |

| OAT1 IC₅₀ | 4.6 µM[3] | Not specified | Not specified |

| OAT4 IC₅₀ | 5.9 µM[3] | Not specified | Not specified |

| Mechanism of Inhibition | Competitive[3] | Competitive | Competitive |

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK-293T) cells or Madin-Darby Canine Kidney II (MDCK-II) cells.[5][6]

-

Expression Vector: A mammalian expression vector containing the full-length human URAT1 (hURAT1) cDNA.

-

Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine®).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Substrate: [¹⁴C]-Uric Acid.

-

Inhibitors: this compound, Benzbromarone (positive control).

-

Scintillation Cocktail: A suitable liquid scintillation cocktail for radiolabeled samples.

-

Multi-well Plates: 24- or 48-well cell culture plates.

-

Instrumentation: Cell culture incubator, liquid scintillation counter, centrifuge.

Experimental Workflow Diagram

Caption: Workflow for the in vitro URAT1 inhibition assay.

Step-by-Step Protocol

-

Cell Culture and Transfection:

-

Culture HEK-293T cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

One day before transfection, seed the cells into multi-well plates to achieve 70-80% confluency on the day of transfection.

-

Transfect the cells with the hURAT1 expression vector or an empty vector (for control) using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the transporter for 24-48 hours post-transfection.[7]

-

-

URAT1 Inhibition Assay:

-

On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

-

Prepare serial dilutions of this compound and the positive control (Benzbromarone) in the assay buffer. A typical concentration range for this compound would be from 0.1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.

-

Add the inhibitor solutions or vehicle control to the respective wells and pre-incubate the cells for 10-15 minutes at 37°C.

-

Prepare the substrate solution by diluting [¹⁴C]-uric acid in the assay buffer to the desired final concentration (e.g., 10 µM).

-

Initiate the uptake reaction by adding the [¹⁴C]-uric acid solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). This time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

-

-

Quantification and Data Analysis:

-

Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).

-

Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

The specific uptake is calculated by subtracting the radioactivity in the empty vector-transfected cells from that in the hURAT1-transfected cells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[3]

-

URAT1 Signaling Pathway and Mechanism of Inhibition

URAT1 functions as an anion exchanger, mediating the reabsorption of urate from the renal filtrate back into the proximal tubule cells in exchange for intracellular anions like lactate or nicotinate.[2] this compound acts as a competitive inhibitor, binding to the transporter and thereby blocking the passage of uric acid.[3]

Caption: Mechanism of URAT1-mediated urate transport and its inhibition by this compound.

Conclusion

This protocol provides a robust and reproducible method for assessing the in vitro inhibitory activity of compounds against the human URAT1 transporter. This compound serves as a potent and selective reference inhibitor for these studies. The detailed methodology and data presentation guidelines will aid researchers in the discovery and characterization of novel therapeutic agents for the treatment of hyperuricemia and gout.

References

- 1. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]

- 6. bioivt.com [bioivt.com]

- 7. researchgate.net [researchgate.net]

Application of Radiolabeled Verinurad in URAT1 Binding Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2] Elevated serum uric acid levels can lead to gout, a painful inflammatory condition.[1][2] By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering serum levels.[3] Understanding the binding kinetics and affinity of this compound to URAT1 is crucial for the development of new therapies for gout and hyperuricemia. Radiolabeled this compound, particularly [³H]-Verinurad, serves as an invaluable tool for in vitro binding assays to characterize the interaction of this compound and other compounds with the URAT1 transporter.[1][2][4]

These application notes provide a detailed protocol for performing a URAT1 binding assay using radiolabeled this compound, aimed at determining the binding affinity of test compounds for the human URAT1 transporter.

Key Concepts

-

URAT1 (SLC22A12): A member of the solute carrier family 22, URAT1 is a urate-anion exchanger primarily located on the apical membrane of renal proximal tubule cells. It plays a major role in the reabsorption of filtered urate from the urine back into the blood.[5]

-

Radioligand Binding Assay: A technique used to quantify the interaction between a radiolabeled ligand (in this case, [³H]-Verinurad) and its receptor or transporter (URAT1). This method allows for the determination of binding affinity (Kd) and the concentration of binding sites (Bmax).

-

Competitive Binding Assay: An assay format where an unlabeled test compound competes with a radioligand for binding to the target. This allows for the determination of the test compound's inhibitory constant (Ki), which reflects its binding affinity.

-

IC50 and Ki: The IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. The Ki is the inhibition constant, representing the affinity of the competing ligand for the receptor, calculated from the IC50 value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Binding Affinity of this compound and Other URAT1 Inhibitors

| Compound | IC50 (nM) in [³H]-Verinurad Competition Assay | Notes |

| This compound | 7.8[6] | High-affinity binding to human URAT1. |

| Benzbromarone | 60[6] | A potent uricosuric agent. |

| Sulfinpyrazone | 8,600 (8.6 µM)[6] | Another uricosuric drug. |

| Probenecid | 223,000 (223 µM)[6] | A classical uricosuric agent. |

Note: The IC50 values were determined in a competitive binding assay using membranes from cells expressing human URAT1 and 10 nM [³H]-Verinurad.[2][4]

Table 2: Properties of [³H]-Verinurad

| Property | Value | Source |

| Isotope | Tritium (³H) | [1] |

| Specific Activity | 21.3 Ci/mmol | [1] |

| Supplier | Moravek Biochemicals (custom synthesis) | [1] |

Experimental Protocols

Protocol 1: Preparation of Membranes from hURAT1-expressing Cells

This protocol describes the preparation of crude membrane fractions from HEK293 cells transiently transfected with a human URAT1 expression vector.

Materials and Reagents:

-

HEK293T cells

-

Human URAT1 expression vector

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors)

-

Homogenizer (Dounce or mechanical)

-

High-speed refrigerated centrifuge

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells in T175 flasks until they reach 80-90% confluency. Transfect the cells with the human URAT1 expression vector using a suitable transfection reagent. Incubate for 48 hours to allow for protein expression.

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Dislodge the cells by gentle scraping or using a cell dissociation buffer.

-

Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

-

Homogenization: Lyse the cells by homogenization using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer.

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

High-Speed Centrifugation: Carefully collect the supernatant and transfer it to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Membrane Resuspension: Discard the supernatant and resuspend the membrane pellet in a suitable binding assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [³H]-Verinurad Radioligand Binding Assay (Competitive Inhibition)

This protocol details the procedure for a competitive binding assay to determine the IC50 of test compounds for hURAT1.

Materials and Reagents:

-

hURAT1-expressing cell membranes (from Protocol 1)

-

[³H]-Verinurad (specific activity ~21.3 Ci/mmol)[1]

-

Unlabeled this compound (for non-specific binding determination)

-

Test compounds

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂)

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

-

Filtration apparatus

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Total Binding: hURAT1 membranes, [³H]-Verinurad, and Binding Buffer.

-

Non-specific Binding: hURAT1 membranes, [³H]-Verinurad, and a high concentration of unlabeled this compound (e.g., 10 µM).

-

Test Compound: hURAT1 membranes, [³H]-Verinurad, and varying concentrations of the test compound.

-

-

Reagent Addition:

-

Add 50 µL of Binding Buffer (for total binding) or unlabeled this compound/test compound solution to the appropriate wells.

-

Add 50 µL of [³H]-Verinurad solution (final concentration of ~10 nM is suggested based on published assays).[2][4]

-

Add 100 µL of the hURAT1 membrane suspension (typically 10-50 µg of protein per well, to be optimized).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters three times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine IC50:

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value of the test compound.

-

-

Calculate Ki (Cheng-Prusoff Equation):

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of [³H]-Verinurad used in the assay.

-

Kd is the dissociation constant of [³H]-Verinurad for hURAT1 (can be determined from a separate saturation binding experiment).

-

-

-

Mandatory Visualizations

References

- 1. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A semi-mechanistic exposure–response model to assess the effects of this compound, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Systems Biology Analysis Reveals Eight SLC22 Transporter Subgroups, Including OATs, OCTs, and OCTNs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for Verinurad in Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the human uric acid transporter 1 (URAT1/SLC22A12).[1][2] URAT1 is a key protein responsible for the reabsorption of uric acid in the kidneys.[3][4] By inhibiting URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[3][5] This makes it a subject of interest for the treatment of hyperuricemia and gout.[2][6] These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture studies, particularly for investigating its effects on URAT1-expressing cells.

Physicochemical Properties and Solubility

This compound is practically insoluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[7] For cell culture applications, a concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in the cell culture medium.[8]

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | ≥ 30 mg/mL (86.10 mM)[9] to 70 mg/mL (200.9 mM)[7] | Sonication or gentle heating (e.g., 37-45°C) can aid in dissolution.[8][9] |

| Water | Insoluble | - |

| Ethanol | Insoluble | - |

Preparation of this compound Stock Solutions

It is crucial to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration for experiments. This minimizes the concentration of the solvent in the final cell culture medium, reducing potential solvent-induced artifacts.

Materials

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol for 10 mM Stock Solution

-

Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 348.42 g/mol .[7]

-

Dissolve the this compound powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.48 mg of this compound in 1 mL of DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[8]

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one year when stored at -20°C and for up to two years at -80°C.[1] Avoid repeated freeze-thaw cycles.[1][9]

Table 2: Preparation of this compound Stock Solutions in DMSO

| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO |

| 1 mM | 0.348 mg | 1.74 mg |

| 5 mM | 1.74 mg | 8.71 mg |

| 10 mM | 3.48 mg | 17.42 mg |

| 20 mM | 6.97 mg | 34.84 mg |

| 50 mM | 17.42 mg | 87.11 mg |

Preparation of Working Solutions for Cell Culture

The concentrated DMSO stock solution must be diluted to the final desired concentration in the cell culture medium immediately before use.[8]

Materials

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed complete cell culture medium appropriate for the cell line being used.

Protocol for Working Solution

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution (a 1:1000 dilution).

-

Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

-

Mix immediately by gentle pipetting or vortexing.[8] It is important to add the stock solution to the medium and mix, rather than the other way around, to minimize the risk of precipitation.

-

If precipitation occurs upon dilution, sonication can be used to help dissolve the compound.[8]

-

Add the final working solution to your cell culture plates.

-

Remember to include a vehicle control in your experiments, which consists of the same concentration of DMSO in the cell culture medium as the highest concentration of this compound used.

Experimental Protocols

This compound has been used in in vitro studies to characterize its inhibitory effect on URAT1. A common experimental system involves using a cell line, such as HEK-293T, that has been transiently or stably transfected to express the human URAT1 transporter.[2][5]

URAT1 Inhibition Assay in HEK-293T Cells

This protocol is adapted from studies characterizing the in vitro activity of this compound.[5]

-

Cell Culture and Transfection:

-

Preparation of Assay Buffer:

-

Prepare an assay buffer consisting of 25 mM MES (pH 5.5), 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, and 5.6 mM glucose.[5]

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in the assay buffer. The concentration range can span from 0.1 nM to 1 mM to determine the IC₅₀.[7]

-

Wash the URAT1-expressing cells with the assay buffer.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 5 minutes.[7][10]

-

Add the substrate, ¹⁴C-labeled uric acid (e.g., at a final concentration of 100 µM), to initiate the uptake reaction and incubate for 10 minutes.[10]

-

Stop the uptake by washing the cells three times with ice-cold assay buffer.[10]

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[10]

-

-

Data Analysis:

-

Calculate the percentage of URAT1 inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. This compound has a reported IC₅₀ of approximately 25 nM for human URAT1.[1][2]

-

Table 3: Example of this compound Concentrations for IC₅₀ Determination

| Concentration (nM) |

| 0.1 |

| 1 |

| 10 |

| 25 |

| 50 |

| 100 |

| 500 |

| 1000 (1 µM) |

| 10000 (10 µM) |

Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]

- 3. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | OAT | TargetMol [targetmol.com]

- 9. glpbio.com [glpbio.com]

- 10. selleck.co.jp [selleck.co.jp]

In Vivo Administration of Verinurad in Hyperuricemic Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Verinurad (also known as RDEA3170), a selective URAT1 inhibitor, in rodent models of hyperuricemia. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.

Introduction

This compound is a selective inhibitor of the uric acid transporter 1 (URAT1), which is primarily responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels. Preclinical studies in rodent models of hyperuricemia are crucial for evaluating the urate-lowering efficacy of this compound and understanding its pharmacokinetic and pharmacodynamic properties before advancing to clinical trials.

Hyperuricemia Induction in Rodent Models

The establishment of a reliable hyperuricemic rodent model is the foundational step for in vivo testing of this compound. Several methods can be employed to induce hyperuricemia in both mice and rats. The choice of model may depend on the specific research question, the desired severity and duration of hyperuricemia, and the resources available.

Potassium Oxonate-Induced Hyperuricemia